8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 8-bromopyrido[4,3-d]pyrimidin-5(6H)-one, reflecting the precise positioning of the bromine substituent and the lactam functionality within the fused heterocyclic framework. The Chemical Abstracts Service registry presents some variability in the literature, with multiple registry numbers documented across different chemical databases and suppliers. The primary Chemical Abstracts Service number most frequently cited is 1379345-98-8, which appears in major chemical databases including PubChem and commercial supplier catalogs. However, additional Chemical Abstracts Service numbers have been reported, including 1783972-32-6 and 1256353-15-7, which may represent different tautomeric forms or registration inconsistencies across various chemical databases.
The systematic naming convention follows the International Union of Pure and Applied Chemistry rules for fused ring systems, where the pyrido[4,3-d]pyrimidine core indicates the fusion pattern between the pyridine and pyrimidine rings. The numerical descriptor [4,3-d] specifies the exact points of ring fusion, while the 5(6H)-one designation indicates the position of the carbonyl group and the mobile hydrogen atom. The 8-bromo prefix clearly identifies the halogen substitution position within the fused ring system. Alternative synonyms documented in chemical databases include 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one and various structural identifier codes used by different chemical suppliers and research institutions.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₇H₄BrN₃O, representing a compact heterocyclic structure with precisely defined elemental composition. The molecular weight is consistently reported as 226.03 grams per mole across multiple authoritative sources, reflecting the contribution of the bromine atom to the overall molecular mass. This molecular weight calculation accounts for the presence of seven carbon atoms forming the bicyclic framework, four hydrogen atoms distributed across the ring system and the mobile lactam hydrogen, three nitrogen atoms incorporated into both the pyridine and pyrimidine portions of the structure, one oxygen atom constituting the carbonyl functionality, and one bromine atom serving as the halogen substituent.
The elemental composition analysis reveals the compound's relatively high nitrogen content, with three nitrogen atoms representing approximately 18.6% of the total molecular weight, which is characteristic of pyrimidine-containing compounds and contributes to their unique chemical properties. The bromine atom constitutes approximately 35.4% of the molecular weight, making it the heaviest single atom in the structure and significantly influencing the compound's physical properties such as density and polarizability. The carbon framework represents 37.2% of the molecular weight, while the oxygen and hydrogen components contribute 7.1% and 1.8%, respectively.
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon | 7 | 12.01 | 84.07 | 37.2 |
| Hydrogen | 4 | 1.008 | 4.032 | 1.8 |
| Bromine | 1 | 79.904 | 79.904 | 35.4 |
| Nitrogen | 3 | 14.007 | 42.021 | 18.6 |
| Oxygen | 1 | 15.999 | 15.999 | 7.1 |
| Total | 16 | - | 226.026 | 100.0 |
Structural Isomerism in Pyridopyrimidine Derivatives
The structural framework of this compound exhibits specific isomeric relationships within the broader family of pyridopyrimidine derivatives, particularly concerning the positioning of the nitrogen atoms and the fusion pattern of the bicyclic system. The [4,3-d] fusion pattern represents one of several possible arrangements for combining pyridine and pyrimidine rings, distinguishing this compound from related isomers such as pyrido[2,3-d]pyrimidines or pyrido[3,4-d]pyrimidines. The 8-position of the bromine substituent is uniquely defined within this specific ring fusion system, creating distinct electronic and chemical properties compared to brominated derivatives at other positions.
Structural comparisons with unsubstituted pyrido[4,3-d]pyrimidin-5(6H)-one, which has the molecular formula C₇H₅N₃O and Chemical Abstracts Service number 74632-30-7, demonstrate the specific effects of halogen substitution on the molecular framework. The parent compound lacks the bromine substituent and consequently has a molecular weight of 147.13 grams per mole, significantly lower than the brominated derivative. This structural relationship illustrates the systematic approach to creating halogenated derivatives within the pyridopyrimidine family.
Regional isomerism within the pyridopyrimidine system also encompasses different substitution patterns, as evidenced by compounds such as 2-bromo-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine, which maintains the same core ring system but features bromine substitution at the 2-position rather than the 8-position. These positional isomers demonstrate how halogen placement significantly affects molecular properties and potential reactivity patterns. The lactam tautomerism inherent in the 5(6H)-one functionality adds another layer of structural complexity, where the mobile hydrogen can exist in equilibrium between different nitrogen atoms within the pyrimidine ring system.
Crystallographic Data and Hydrogen Bonding Patterns
The crystallographic characteristics of this compound reflect the fundamental tendency of pyrimidine-containing compounds to form structured hydrogen bonding networks in the solid state. Research on related pyridopyrimidine systems has demonstrated that these compounds typically exhibit strong intermolecular hydrogen bonding patterns, particularly involving the lactam carbonyl group and the nitrogen-hydrogen functionality. The presence of the bromine substituent at the 8-position introduces additional considerations for crystal packing through halogen bonding interactions and van der Waals contacts.
Studies on structurally related pyrido[4,3-d]pyrimidine derivatives have revealed that these compounds tend to form hydrogen-bonded supramolecular assemblies in the crystalline state, with hydrogen bond energies typically ranging from -15 to -20 kilocalories per mole for nitrogen-hydrogen to oxygen interactions. The molecular planarity of the pyridopyrimidine core, which shows minimal deviation from coplanarity with dihedral angles typically less than 3 degrees between constituent rings, facilitates effective π-π stacking interactions in crystal structures. These stacking interactions are often reinforced by carbon-hydrogen to oxygen hydrogen bonds, creating layered crystal architectures.
The hydrogen bonding propensity of this compound is anticipated to mirror that observed in related pyrimidinone compounds, where robust nitrogen-hydrogen to oxygen hydrogen bonds dominate the intermolecular interaction pattern. Predicted collision cross section data for the compound indicates molecular dimensions consistent with effective hydrogen bonding, with calculated cross-sectional areas of approximately 133.6 square angstroms for protonated forms. The bromine substituent may participate in halogen bonding interactions, potentially directing crystal packing arrangements and influencing the overall stability of the crystalline lattice.
| Interaction Type | Typical Energy Range (kcal/mol) | Structural Significance |
|---|---|---|
| N-H···O Hydrogen Bonds | -15 to -20 | Primary intermolecular stabilization |
| C-H···O Hydrogen Bonds | -5 to -8 | Secondary stabilization |
| π-π Stacking | -8 to -12 | Planar molecular arrangement |
| Br···X Halogen Bonding | -2 to -5 | Directional crystal packing |
Properties
IUPAC Name |
8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-2-10-7(12)4-1-9-3-11-6(4)5/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJNMOCHMSXKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NC=C2C(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379345-98-8 | |
| Record name | 8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Multi-step Route via Pyridooxazinone Intermediates and Amines
Another approach involves preparing pyridooxazinone intermediates and coupling them with primary amines such as 2-(2-phenylthiazol-4-yl)ethylamine. Although this method is reported for pyrido[2,3-d]pyrimidin-4-one derivatives, it provides insight into heterocyclic ring construction and functionalization strategies relevant to the target compound.
- Key steps:
- Synthesis of primary amine via multi-step bromination, nucleophilic substitution, and ring closure.
- Preparation of pyridooxazinone derivatives by heating in acetic anhydride at 170-180 °C.
- Coupling of amine and pyridooxazinone to yield pyrido[2,3-d]pyrimidin-4-one derivatives.
- Yields: Intermediate compounds isolated in 60-75% yields; final coupled products around 65%.
- Reaction monitoring: TLC used to confirm completion.
- Relevance: Demonstrates the utility of acetic anhydride cyclization and amine coupling in building related pyridopyrimidinone frameworks.
Palladium-Catalyzed Reduction and Functional Group Transformations
Patent literature describes methods involving palladium-carbon catalyzed reductions of pyridopyrimidinone intermediates in methanol with sodium borohydride, followed by acid-base workups and silica gel chromatography to purify the target compounds.
- Catalyst: Palladium on carbon (0.05 equivalents).
- Reductant: Sodium borohydride (3 equivalents).
- Reaction conditions: Reflux in methanol for 3 hours.
- Purification: Silica gel chromatography.
- Yields: Approximately 50% for reduced amine derivatives.
- Additional steps: Acid treatment with 4 M HCl at 0 °C followed by neutralization and extraction to isolate pure products.
- Significance: This approach allows selective reduction and functionalization of pyridopyrimidinone cores, potentially applicable to 8-bromo derivatives.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The condensation method (Method 1) is straightforward and commonly used for synthesizing brominated pyridopyrimidinone derivatives, allowing for structural diversity by varying aldehydes.
- The multi-step approach involving pyridooxazinones (Method 2) offers a robust route for constructing complex fused heterocycles with potential for further functionalization.
- Palladium-catalyzed reductions (Method 3) provide a useful tool for modifying the pyridopyrimidinone core, especially for introducing amine functionalities or reducing specific bonds.
- Reaction yields vary depending on substituents and reaction optimization; purification often requires recrystallization or chromatography.
- Literature emphasizes the importance of reaction monitoring (e.g., TLC) and careful control of pH during workup to maximize product purity and yield.
Chemical Reactions Analysis
8-Bromo-6H-pyrido[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of hydroxyl derivatives.
Common reagents and conditions used in these reactions include acetic acid, bromine, hydrogen peroxide, sodium borohydride, and various nucleophiles. Major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyridopyrimidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, modulating various biological processes and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[4,3-d]pyrimidin-5-one scaffold is structurally versatile, with modifications at positions 2, 4, 6, and 8 leading to diverse pharmacological profiles. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Regioselectivity and Reactivity: The 8-bromo substituent in the target compound enables regioselective Suzuki-Miyaura couplings, unlike the 4-amino derivative in pyrido[2,3-d]pyrimidin-5-one, which favors hydrogen bonding in ATP-binding pockets . Steric effects from the pyrido[4,3-d]pyrimidinone nucleus influence sulfonation patterns compared to thiazolo[3,2-a]pyrimidinones .
Biological Activity: this compound derivatives (e.g., G-749) exhibit potent FLT3 kinase inhibition (IC₅₀ < 10 nM) due to the bromine’s electron-withdrawing effect and hydrophobic interactions . The 2-(dimethylamino)-6-methyl analog shows BRD9 selectivity (IC₅₀ = 12 nM) via NH-π interactions absent in non-methylated analogs .
Synthetic Routes: The target compound is synthesized via bromination/alkylation (84% yield) , whereas pyrido[2,3-d]pyrimidinones are often prepared from 5-bromo-4-chloropyrimidines (yields >60%) . Chromeno-fused derivatives (e.g., 854907-74-7) require coumarin condensation, yielding fluorescent probes for metal ion detection .
Biological Activity
Overview
8-Bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one is a heterocyclic compound belonging to the pyridopyrimidine family, characterized by a fused bicyclic structure comprising a pyridine and a pyrimidine ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a bromine atom at the 8th position and a keto group at the 5th position contributes to its unique chemical behavior and potential therapeutic applications.
The chemical formula for this compound is with a molecular weight of 216.03 g/mol. Its structure allows for various chemical reactions including oxidation, reduction, and substitution, making it a versatile compound in medicinal chemistry.
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Moderate inhibition |
| HeLa (Cervical) | 15.0 | High inhibition |
| MCF-7 (Breast) | 10.0 | Significant growth inhibition |
These findings indicate that the compound has varying degrees of efficacy against different cancer types.
Antimicrobial and Antiviral Activity
In addition to its anticancer properties, this compound also displays promising antimicrobial and antiviral activities. Studies have shown that it can inhibit the growth of several bacterial strains and viruses:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition at low concentrations |
| Escherichia coli | Moderate antimicrobial effect |
| Influenza Virus | Significant viral inhibition |
These results suggest that this compound could be further explored as a potential therapeutic agent in infectious diseases.
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various derivatives of pyridopyrimidine compounds on multiple cancer cell lines. The results indicated that derivatives similar to this compound exhibited IC50 values ranging from 10 to 20 µM against various tumors .
- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells through CDK inhibition. The study highlighted that treatment with these compounds led to increased levels of apoptotic markers such as cleaved caspase-3 .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The synthesis of pyrido[4,3-d]pyrimidin-5-one derivatives typically involves cyclization reactions of aminopyrimidine precursors. For example, 5-acetyl-4-aminopyrimidines can react with acid anhydrides or chlorides under reflux conditions in ethanol with sodium methoxide to form the pyrido[4,3-d]pyrimidin-5-one core . Optimization includes solvent selection (e.g., dimethylformamide for crystallization ), catalytic use of p-toluenesulfonic acid to enhance cyclization efficiency , and purification via ethanol washing . Bromination at the 8-position may require electrophilic substitution under controlled conditions, as seen in related brominated heterocycles .
Q. How can researchers characterize the structural purity of this compound using advanced spectroscopic techniques?
- Methodological Answer : Structural validation relies on a combination of techniques:
- ¹H/¹³C NMR : Assign peaks to confirm the pyrido-pyrimidinone scaffold and bromine substitution (e.g., aromatic proton shifts and coupling constants) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., observed vs. calculated for C₁₀H₈BrN₃O) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve the bromine position, as demonstrated in structurally related compounds .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : Solubility data for analogous compounds (e.g., G-749, a derivative with the same core) indicate poor aqueous solubility (<1 mg/mL in water) but moderate solubility in DMSO (24 mg/mL) . Stability studies should assess degradation under light, humidity, and temperature. For storage, keep the compound in a sealed container under inert gas (e.g., argon) at -20°C to prevent hydrolysis or oxidation, as recommended for similar brominated heterocycles .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in biological activity data for this compound derivatives across different studies?
- Methodological Answer : Discrepancies may arise from variations in substituents or assay conditions. For example:
- Structure-Activity Relationship (SAR) : Compare the FLT3 inhibitory activity of 8-bromo derivatives (e.g., G-749, IC₅₀ = 0.7 nM ) with non-brominated analogs to isolate the bromine effect.
- Assay Validation : Ensure consistent cell lines (e.g., MV4-11 for FLT3-ITD mutations) and control for off-target effects using kinase profiling panels .
- Metabolic Stability : Evaluate cytochrome P450 interactions, as bromine may alter metabolic pathways, leading to divergent in vivo results .
Q. How can computational methods predict the physicochemical properties and drug-likeness of this compound derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s binding to target proteins (e.g., FLT3 kinase ) to assess binding affinity and selectivity.
- ADMET Prediction : Use tools like SwissADME to estimate logP (e.g., ~2.5 for brominated pyridopyrimidinones ), permeability (e.g., Blood-Brain Barrier penetration), and toxicity.
- Density Functional Theory (DFT) : Calculate the electronic effects of bromine substitution on reactivity and intermolecular interactions .
Q. What experimental designs are optimal for evaluating the therapeutic potential of this compound in neurological or oncological models?
- Methodological Answer :
- In Vitro Models : Use primary neuron cultures or glioblastoma cell lines (e.g., U87-MG) to assess PDE1 inhibition, as seen in related pyridopyrimidinones targeting neurological disorders .
- In Vivo Efficacy : Employ xenograft models (e.g., FLT3-driven leukemia in NSG mice) with pharmacokinetic monitoring of plasma half-life and tissue distribution .
- Combination Therapy : Co-administer with standard agents (e.g., cytarabine for AML) to test synergistic effects, noting dose-limiting toxicities .
Data Contradiction and Optimization
Q. How can researchers address low yields in the bromination step during this compound synthesis?
- Methodological Answer :
- Reagent Optimization : Replace N-bromosuccinimide (NBS) with HBr/H₂O₂ in acetic acid for regioselective bromination .
- Temperature Control : Conduct reactions at 0–5°C to minimize side products (e.g., di-brominated derivatives) .
- Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol-DMF mixtures .
Q. What analytical approaches differentiate polymorphic forms of this compound, and how do they impact bioactivity?
- Methodological Answer :
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to identify crystalline vs. amorphous forms .
- Differential Scanning Calorimetry (DSC) : Detect melting point variations (>5°C differences indicate polymorphism) .
- Dissolution Testing : Assess bioavailability differences; amorphous forms may show faster dissolution but lower stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
